molecular formula C10H16ClNO3 B2463461 (s)-3-(3-Hydroxy-4-methoxyphenyl)-beta-alaninol hcl CAS No. 2007920-86-5

(s)-3-(3-Hydroxy-4-methoxyphenyl)-beta-alaninol hcl

Cat. No.: B2463461
CAS No.: 2007920-86-5
M. Wt: 233.69
InChI Key: HPSUXIIQUSIQOO-QMMMGPOBSA-N
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Description

(s)-3-(3-Hydroxy-4-methoxyphenyl)-beta-alaninol hydrochloride is a chemical compound that belongs to the class of beta-alaninol derivatives. This compound is characterized by the presence of a hydroxy and methoxy group on the phenyl ring, which contributes to its unique chemical properties. It is commonly used in various scientific research applications due to its potential biological and chemical activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (s)-3-(3-Hydroxy-4-methoxyphenyl)-beta-alaninol hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-hydroxy-4-methoxybenzaldehyde and beta-alanine.

    Condensation Reaction: The initial step involves a condensation reaction between 3-hydroxy-4-methoxybenzaldehyde and beta-alanine in the presence of a suitable catalyst to form an intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the desired beta-alaninol derivative.

    Hydrochloride Formation: Finally, the beta-alaninol derivative is treated with hydrochloric acid to form the hydrochloride salt of (s)-3-(3-Hydroxy-4-methoxyphenyl)-beta-alaninol.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow synthesis and batch processing, which allow for efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

(s)-3-(3-Hydroxy-4-methoxyphenyl)-beta-alaninol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxy group on the phenyl ring can be

Properties

IUPAC Name

5-[(2S)-1-amino-3-hydroxypropan-2-yl]-2-methoxyphenol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3.ClH/c1-14-10-3-2-7(4-9(10)13)8(5-11)6-12;/h2-4,8,12-13H,5-6,11H2,1H3;1H/t8-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAIQFPWYNIVCKW-QRPNPIFTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(CN)CO)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)[C@@H](CN)CO)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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